molecular formula C17H10ClN3OS2 B11501740 5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11501740
M. Wt: 371.9 g/mol
InChI Key: CZKBSHCMETULOP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a thiazole ring fused with a pyrimidine ring, makes it a promising candidate for various scientific and medicinal applications.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired thiazolo[4,5-d]pyrimidine core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage and inhibits the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as phosphatidylinositol 3-kinase, affecting cell signaling pathways and promoting apoptosis .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:

The unique structural features and biological activities of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C17H10ClN3OS2/c18-11-8-6-10(7-9-11)14-19-15-13(16(22)20-14)24-17(23)21(15)12-4-2-1-3-5-12/h1-9H,(H,19,20,22)

InChI Key

CZKBSHCMETULOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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